molecular formula C20H30N4O11 B179300 Ac-DEVD-CHO CAS No. 169332-60-9

Ac-DEVD-CHO

Cat. No.: B179300
CAS No.: 169332-60-9
M. Wt: 502.5 g/mol
InChI Key: UMBVAPCONCILTL-MRHIQRDNSA-N
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Mechanism of Action

Target of Action

Ac-DEVD-CHO is a potent inhibitor of caspase-3 , a member of the caspase family of cysteine-dependent proteases . Caspase-3 plays a crucial role in the execution phase of cell apoptosis . It is also known to have a stronger selectivity for caspase-3 due to its Poly (ADP-ribose) polymerase (PARP) cleavage site .

Mode of Action

This compound interacts with its target, caspase-3, by binding to the active site of the enzyme, thereby inhibiting its activity . This interaction prevents the cleavage of PARP, a key step in the execution of apoptosis . The inhibition is reversible, allowing the enzyme to regain its activity once the inhibitor is removed .

Biochemical Pathways

The primary biochemical pathway affected by this compound is the apoptotic pathway . By inhibiting caspase-3, this compound prevents the execution phase of apoptosis, thereby promoting cell survival . This can have significant effects on various biological processes, including cell proliferation and differentiation, and the inflammatory response .

Pharmacokinetics

It is known that the compound is typically administered directly to cell cultures in vitro . It is recommended that this compound be added to the cell culture medium at least 10-30 minutes before the induction of apoptosis . The recommended concentration for inhibiting purified or crude extracts of caspase is 100nM .

Result of Action

The primary result of this compound’s action is the inhibition of apoptosis . By preventing the activation of caspase-3, this compound can block the execution phase of apoptosis, leading to increased cell survival . This can have significant implications in various disease states, including inflammatory diseases, neurological disorders, metabolic diseases, and cancer .

Action Environment

The action of this compound can be influenced by various environmental factors. For instance, the compound’s stability and efficacy can be affected by temperature . It is also important to note that the compound’s action can be influenced by the presence of other molecules in the cell culture medium, such as apoptosis-inducing agents

Biochemical Analysis

Biochemical Properties

Ac-DEVD-CHO plays a significant role in biochemical reactions, particularly those involving caspases. It interacts with caspase-3 and caspase-7, two enzymes that play crucial roles in apoptosis . The interaction between this compound and these caspases is characterized by the inhibition of the enzymes, with Ki values of 0.2 nM and 1.6 nM for caspase-3 and caspase-7, respectively .

Cellular Effects

The effects of this compound on cells are primarily related to its influence on apoptosis. By inhibiting caspase-3 and caspase-7, this compound can prevent the proteolytic cleavage of PARP, a key event in the execution phase of apoptosis . This can influence various cellular processes, including cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

The molecular mechanism of action of this compound involves its binding to the active sites of caspase-3 and caspase-7, thereby inhibiting their activity . This prevents the cleavage of PARP and other proteins, thereby inhibiting the progression of apoptosis .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. For instance, it has been observed that the inhibition of caspase-3 activity by this compound can prevent the increase in caspase-3-like protease activity, Al content, Hsr203j expression, cell death, and DNA fragmentation induced by certain treatments .

Dosage Effects in Animal Models

The effects of this compound can vary with different dosages in animal models. For instance, it has been observed that the administration of a caspase-3 inhibitor can significantly alleviate liver injury in a mouse model of bile duct ligation .

Metabolic Pathways

This compound is involved in the metabolic pathways related to apoptosis. It interacts with caspase-3 and caspase-7, which are key enzymes in the execution phase of apoptosis .

Subcellular Localization

The subcellular localization of this compound is likely to be wherever caspase-3 and caspase-7 are found. These enzymes are typically located in the cytoplasm

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Ac-DEVD-CHO involves the stepwise assembly of the tetrapeptide sequence (Asp-Glu-Val-Asp) followed by the introduction of an aldehyde group at the C-terminus. The process typically includes:

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimization of reaction conditions to ensure high yield and purity. Advanced techniques such as high-performance liquid chromatography (HPLC) are employed for purification .

Types of Reactions:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

Ac-DEVD-CHO has a wide range of applications in scientific research:

Properties

IUPAC Name

(4S)-4-[[(2S)-2-acetamido-3-carboxypropanoyl]amino]-5-[[(2S)-1-[[(2S)-1-carboxy-3-oxopropan-2-yl]amino]-3-methyl-1-oxobutan-2-yl]amino]-5-oxopentanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H30N4O11/c1-9(2)17(20(35)22-11(8-25)6-15(29)30)24-18(33)12(4-5-14(27)28)23-19(34)13(7-16(31)32)21-10(3)26/h8-9,11-13,17H,4-7H2,1-3H3,(H,21,26)(H,22,35)(H,23,34)(H,24,33)(H,27,28)(H,29,30)(H,31,32)/t11-,12-,13-,17-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UMBVAPCONCILTL-MRHIQRDNSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C(C(=O)NC(CC(=O)O)C=O)NC(=O)C(CCC(=O)O)NC(=O)C(CC(=O)O)NC(=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)[C@@H](C(=O)N[C@@H](CC(=O)O)C=O)NC(=O)[C@H](CCC(=O)O)NC(=O)[C@H](CC(=O)O)NC(=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H30N4O11
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40937624
Record name 7-(2-Carboxyethyl)-4-(carboxymethyl)-13-formyl-2,5,8,11-tetrahydroxy-10-(propan-2-yl)-3,6,9,12-tetraazapentadeca-2,5,8,11-tetraen-15-oic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40937624
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

502.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

169332-60-9
Record name 7-(2-Carboxyethyl)-4-(carboxymethyl)-13-formyl-2,5,8,11-tetrahydroxy-10-(propan-2-yl)-3,6,9,12-tetraazapentadeca-2,5,8,11-tetraen-15-oic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40937624
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Q & A

Q1: How does Ac-DEVD-CHO interact with its target, caspase-3?

A1: this compound acts as a substrate analogue for caspase-3. [] It binds to the active site of the enzyme and forms a covalent bond with the catalytic cysteine residue, irreversibly inhibiting its activity. [] This prevents the downstream cleavage of caspase substrates, ultimately inhibiting apoptosis. [, ]

Q2: What are the downstream effects of caspase-3 inhibition by this compound?

A2: Inhibition of caspase-3 by this compound prevents the characteristic morphological and biochemical changes associated with apoptosis, such as:

  • Inhibition of DNA fragmentation [, , ]
  • Prevention of nuclear condensation and fragmentation [, ]
  • Suppression of phosphatidylserine externalization []
  • Reduced cleavage of caspase substrates like PARP []

Q3: Can this compound inhibit other caspases besides caspase-3?

A3: While this compound is highly selective for caspase-3, studies show it can also inhibit other caspases, albeit with lower potency. For example, it has been shown to partially inhibit caspase-7, which is also involved in apoptosis execution. [, ]

Q4: Is caspase-3 inhibition always sufficient to prevent cell death?

A4: While this compound effectively inhibits caspase-3-mediated apoptosis in many models, studies indicate that some cell types may undergo cell death through caspase-independent pathways. [, , ] In these cases, this compound may delay but not completely prevent cell death. [, ]

Q5: What cell types and disease models have been studied with this compound?

A5: this compound has been widely used in research to investigate apoptosis in various cell types and disease models, including:

  • Cancer: Human leukemia cells (HL-60, Jurkat) [, , ], human breast carcinoma cells (Bcap37) [, ], human gastric carcinoma cells (SGC-7901, MGC803) [, ]
  • Neurological disorders: Rat models of focal cerebral ischemia [, , , ], neonatal rat models of hypoxic-ischemic brain injury [, ]
  • Other: Rat lens epithelial cells [, , ], bovine coronary artery endothelial cells [], rat colon cells [], wheat microspores []

Q6: What are some examples of in vivo studies using this compound?

A6: Several studies have demonstrated the protective effects of this compound in animal models, for instance:

  • Cerebral ischemia: this compound reduced infarct size and improved neurological function in rat models of focal cerebral ischemia. [, ]
  • Neonatal brain injury: this compound decreased neuronal death and improved learning and memory in neonatal rats subjected to hypoxic-ischemic brain injury. [, ]
  • Burn and blast injury: this compound attenuated myocardial apoptosis and improved cardiac function in a rat model of combined burn and blast injury. []

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